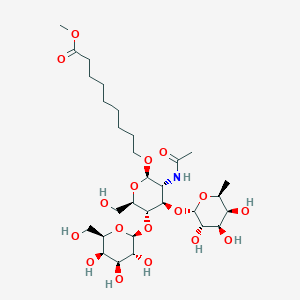
(-)-Epidihydropinidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-epidihydropinidine is a citraconoyl group. It has a role as a metabolite.
科学的研究の応用
Antibacterial and Antifungal Properties
(-)-Epidihydropinidine, primarily found in the needles and bark of Norway spruce (Picea abies), exhibits substantial antibacterial and antifungal activities. It is notably effective against a range of bacterial and fungal strains, with the lowest minimum inhibitory concentration (MIC) value of 5.37μg/mL recorded for Pseudomonas aeruginosa, Enterococcus faecalis, Candida glabrata, and C. albicans. Compared to tetracycline, (-)-Epidihydropinidine demonstrated nearly three times higher activity against P. aeruginosa and E. faecalis. Its antibacterial effects extend to other strains like Staphylococcus aureus, Bacillus cereus, and Salmonella enterica, indicating its potential as a candidate for developing new antibiotics and food spoilage prevention solutions (Fyhrquist et al., 2017).
Synthesis and Structural Analysis
Efficient synthesis methodologies for (-)-Epidihydropinidine have been established, providing the most straightforward routes with the highest overall yields for this naturally occurring alkaloid. Notably, the first single-crystal X-ray analysis of (-)-Epidihydropinidine hydrochloride confirmed its absolute configuration as (2S,6S), aligning with the configuration of the isolated natural product. This discovery is crucial for understanding the compound's structure and potential applications in pharmaceutical and chemical industries (Kavala et al., 2011).
Catalytic Dynamic Resolution in Synthesis
The catalytic dynamic resolution technique has been applied to the synthesis of trans-2,6-disubstituted piperidines, including (-)-Epidihydropinidine, rendering the diastereoselective synthesis enantioselective. This approach provides an efficient method for preparing (-)-Epidihydropinidine and highlights the compound's relevance in synthetic chemistry and potential pharmaceutical applications (Beng & Gawley, 2012).
特性
製品名 |
(-)-Epidihydropinidine |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC名 |
(2S,6S)-2-methyl-6-propylpiperidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-7-4-6-8(2)10-9/h8-10H,3-7H2,1-2H3/t8-,9-/m0/s1 |
InChIキー |
BHBZNQCZKUGKCJ-IUCAKERBSA-N |
異性体SMILES |
CCC[C@H]1CCC[C@@H](N1)C |
SMILES |
CCCC1CCCC(N1)C |
正規SMILES |
CCCC1CCCC(N1)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




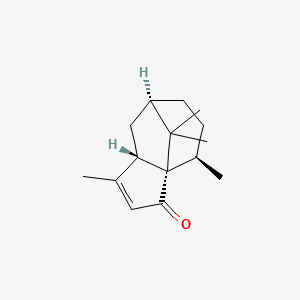
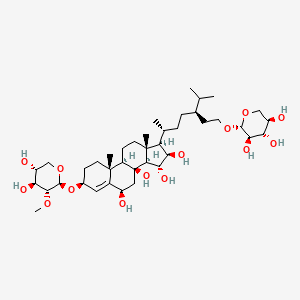
![Methyl 11-acetyloxy-4-[16-(1,1-difluoroethyl)-12-methoxycarbonyl-1,10-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraen-12-yl]-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B1257477.png)

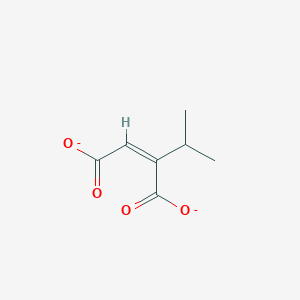
![[1,2,3]Triazolo[1,5-a]pyrimidine](/img/structure/B1257480.png)


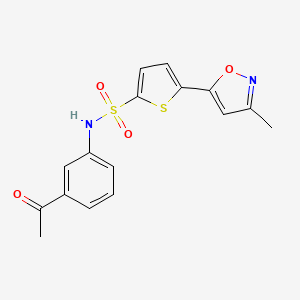
![(8S,9S,13S,14S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonic acid](/img/structure/B1257484.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[(1Z)-1-(2-oxo-1,3-oxathian-4-ylidene)ethyl]formamide;hydrochloride](/img/structure/B1257488.png)
